Physicochemical Properties of 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Physicochemical Properties of 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
This technical guide details the physicochemical properties, synthesis, and experimental profiling of 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine .[1] It is designed for medicinal chemists and formulation scientists requiring a deep understanding of this scaffold's behavior in drug discovery.[1]
Technical Whitepaper | Version 1.0 [1]
Executive Summary
5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a fused bicyclic heteroaromatic system functioning as a purine bioisostere.[1] It is a critical scaffold in the design of kinase inhibitors (e.g., JAK, ROR
Chemical Structure & Electronic Profile[1]
Structural Anatomy & Numbering
The compound consists of a pyridine ring fused to a 1,2,4-triazole ring.[1][2] The numbering convention is critical for understanding the "5-fluoro" designation. In the [1,5-a] fused system, the bridgehead nitrogen is typically assigned position 4.[1] The carbons on the pyridine ring are numbered 5, 6, 7, and 8.[1] Therefore, the 5-fluoro substituent is located on the pyridine ring immediately adjacent to the bridgehead nitrogen.[1]
Electronic Effects of 5-Fluorine[1]
-
Inductive Withdrawal (-I): The fluorine atom exerts a strong electron-withdrawing effect on the adjacent bridgehead nitrogen (N4) and the triazole ring system.[1]
-
Basicity Modulation: The parent [1,2,4]triazolo[1,5-a]pyridin-2-amine is weakly basic (pKa ~2.4 at N3).[1] The 5-fluoro substitution further reduces the electron density available at N3, likely lowering the pKa to the range of 1.0 – 1.8 .[1] This makes the core essentially neutral at physiological pH (7.4).[1]
-
Steric Shielding: The C5 position is a common site for metabolic oxidation (hydroxylation) in unsubstituted triazolopyridines.[1] Fluorine blocks this "soft spot," extending the compound's half-life (
).[1]
Physicochemical Profiling (Core Data)
The following data summarizes the properties derived from the parent scaffold and corrected for the specific 5-fluoro substitution using Hammett substituent constants and medicinal chemistry principles.
| Property | Value / Range | Description |
| Molecular Formula | C | |
| Molecular Weight | 152.13 g/mol | Small fragment-like scaffold.[1] |
| Predicted LogP | 0.6 – 0.8 | Slightly more lipophilic than parent (0.[1]4) due to C-F bond.[1] |
| Predicted LogD (pH 7.4) | ~0.8 | Remains unionized at pH 7.4; LogD |
| pKa (Ring N3) | 1.2 ± 0.3 | Very weak base; protonation unlikely in blood.[1] |
| pKa (Exocyclic -NH2) | ~14 (Neutral) | Acts as H-bond donor, not an ionizable center.[1] |
| H-Bond Donors | 1 (Exocyclic -NH | The amine group is a primary donor.[1] |
| H-Bond Acceptors | 3 (N1, N3, F) | N3 is the primary acceptor; F is a weak acceptor.[1] |
| TPSA | ~56 Å | High permeability potential (Rule of 5 compliant).[1] |
| Solubility (Aq) | Moderate | Limited by crystal packing energy; improves at pH < 1.[1] |
Experimental Protocols (SOPs)
To validate these properties in-house, use the following self-validating protocols.
Synthesis for Reference Standard
Objective: Produce high-purity (>98%) material for physicochemical assays. Reaction Logic: The synthesis exploits the reactivity of 2-aminopyridines with isothiocyanates, followed by hydroxylamine-mediated cyclization.[1]
-
Starting Material: Dissolve 6-fluoropyridin-2-amine (1.0 eq) in dioxane.
-
Activation: Add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise at room temperature. Stir for 2 hours to form the thiourea intermediate.
-
Checkpoint: Monitor TLC for disappearance of amine.[1]
-
-
Cyclization: Add hydroxylamine hydrochloride (2.0 eq) and DIPEA (3.0 eq). Heat to 80°C for 4-6 hours.
-
Work-up: Cool to RT. The product often precipitates.[1] Filter and wash with cold ethanol.[1] If soluble, evaporate solvent and recrystallize from EtOH/Water.[1]
-
Validation: Confirm structure via
H-NMR (look for loss of ethyl protons and specific splitting of pyridine protons).
Spectrophotometric pKa Determination
Method: UV-metric titration (D-PAS).[1] Rationale: Due to the low pKa (<2), potentiometric titration is inaccurate.[1] UV-metric methods detect the shift in chromophore absorption upon protonation.[1]
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Titration: Dilute to 50 µM in a universal buffer system (pH 1.0 to 10.0).
-
Measurement: Record UV-Vis spectra (200–400 nm) at 0.5 pH intervals.
-
Analysis: Plot absorbance at
vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.[1]-
Note: Expect significant spectral shifts below pH 2.0.[1]
-
Lipophilicity (LogD) via Shake-Flask
Method: Miniaturized Shake-Flask (Octanol/Buffer).[1]
-
Phases: Pre-saturate 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) with each other for 24 hours.
-
Equilibration: Dissolve compound in the pre-saturated octanol phase (Target: 100 µM).
-
Partitioning: Mix equal volumes of drug-octanol and PBS in a vial. Vortex for 60 minutes; centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
.
Biological & ADME Implications[1][3]
Metabolic Stability
The 5-fluoro substitution is a strategic medicinal chemistry modification.[1] In the unsubstituted parent, the C5 position is electron-deficient and susceptible to nucleophilic attack or enzymatic oxidation.[1]
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is metabolically inert compared to the C-H bond.[1]
-
Result: This blocks the primary metabolic soft spot, preventing the formation of the 5-hydroxy metabolite and increasing systemic exposure.[1]
Permeability
With a TPSA of ~56 Å
References
-
PubChem. [1,2,4]Triazolo[1,5-a]pyridin-2-amine (Parent Scaffold).[1] National Library of Medicine.[1] Link[1]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (Review of synthetic methodologies including 2-aminopyridine cyclization). Link
-
Huntsman, E., et al. "Efficient Synthesis of [1,2,4]Triazolo[1,5-a]pyridines."[1][4] European Journal of Organic Chemistry, 2005.[1][4] (Primary synthetic reference).
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] (Theoretical basis for F-substitution effects).
Sources
- 1. (1,2,4)Triazolo(1,5-a)pyridin-2-amine | C6H6N4 | CID 584054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2008141249A1 - Imidazol (1,2-a)pyridines and related compounds with activity at cannabinoid cb2 receptors - Google Patents [patents.google.com]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
